molecular formula C23H20N2O2S B2897841 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866015-88-5

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2897841
CAS No.: 866015-88-5
M. Wt: 388.49
InChI Key: RQGOGOSXLFSHRP-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused cyclopentane and thienopyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 2-methylbenzylamine derivative with a suitable diketone, followed by cyclization in the presence of a sulfur source to form the thienopyrimidine core. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in folate metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2). These interactions disrupt nucleotide biosynthesis and other critical cellular processes, leading to its anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

866015-88-5

Molecular Formula

C23H20N2O2S

Molecular Weight

388.49

IUPAC Name

9-[(2-methylphenyl)methyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione

InChI

InChI=1S/C23H20N2O2S/c1-15-8-5-6-9-16(15)14-24-22-20(18-12-7-13-19(18)28-22)21(26)25(23(24)27)17-10-3-2-4-11-17/h2-6,8-11H,7,12-14H2,1H3

InChI Key

RQGOGOSXLFSHRP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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